molecular formula C8H7F2N B3392116 4-(2,2-Difluoroethenyl)aniline CAS No. 791727-15-6

4-(2,2-Difluoroethenyl)aniline

Cat. No.: B3392116
CAS No.: 791727-15-6
M. Wt: 155.14 g/mol
InChI Key: BJJOCGYLGGRTBW-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethenyl)aniline is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound consists of an aniline group substituted with a 2,2-difluoroethenyl group, which imparts distinct chemical properties.

Preparation Methods

The synthesis of 4-(2,2-Difluoroethenyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, followed by reaction with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. This intermediate is then catalytically reduced using ferric oxide and activated carbon, with water and hydrazine as reducing agents, to yield this compound . This process is advantageous for industrial production due to its high yield, low cost, and minimal pollution.

Chemical Reactions Analysis

4-(2,2-Difluoroethenyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the preparation method.

    Substitution: The compound can participate in substitution reactions, such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.

    Condensation: Aniline derivatives can undergo condensation reactions with carbonyl compounds, such as acetone, to form Schiff bases or other condensation products.

Scientific Research Applications

4-(2,2-Difluoroethenyl)aniline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a scaffold for drug discovery, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethenyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the presence of the aniline group suggests potential interactions with enzymes or receptors, leading to biological effects. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

4-(2,2-Difluoroethenyl)aniline can be compared with other similar compounds, such as:

    2-Fluoroaniline: This compound has a single fluorine atom and is used in similar applications but lacks the additional reactivity provided by the difluoroethenyl group.

    4-(2-Fluoroethoxy)aniline: This compound has an ethoxy group instead of an ethenyl group, which alters its chemical properties and reactivity.

    4-Trifluoromethyl-2-anilinoquinoline: This compound incorporates a trifluoromethyl group and is studied for its potential anti-cancer properties.

The uniqueness of this compound lies in its difluoroethenyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2,2-difluoroethenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJOCGYLGGRTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40666886
Record name 4-(2,2-Difluoroethenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791727-15-6
Record name 4-(2,2-Difluoroethenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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